molecular formula C14H11BrO3 B12754027 Methyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate CAS No. 166984-06-1

Methyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate

Cat. No.: B12754027
CAS No.: 166984-06-1
M. Wt: 307.14 g/mol
InChI Key: SVQVLFJNNBXQKY-UHFFFAOYSA-N
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Description

Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of biphenyl, featuring a bromine atom and a hydroxyl group on one of the phenyl rings, and a methyl ester group on the carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate typically involves the bromination of 4-hydroxybiphenyl followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted biphenyl derivatives.

    Oxidation: Products can include 3’-bromo-4’-hydroxybiphenyl-4-carboxaldehyde or 3’-bromo-4’-hydroxybiphenyl-4-carboxylic acid.

    Reduction: Products can include 3’-bromo-4’-hydroxybiphenyl-4-methanol.

Scientific Research Applications

Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Properties

CAS No.

166984-06-1

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

methyl 4-(3-bromo-4-hydroxyphenyl)benzoate

InChI

InChI=1S/C14H11BrO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3

InChI Key

SVQVLFJNNBXQKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

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